molecular formula C6H12N2O B1201962 (r)-3-Aminoazepan-2-one CAS No. 28957-33-7

(r)-3-Aminoazepan-2-one

Cat. No.: B1201962
CAS No.: 28957-33-7
M. Wt: 128.17 g/mol
InChI Key: BOWUOGIPSRVRSJ-RXMQYKEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Lysine lactam can be synthesized through several methods. One common approach involves the cyclization of D-lysine under acidic conditions. This process typically involves heating D-lysine with a strong acid, such as hydrochloric acid, to induce the formation of the lactam ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of D-Lysine lactam may involve more efficient and scalable methods. These can include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

D-Lysine lactam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted lactams, amines, and oxo derivatives, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

D-Lysine lactam has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: D-Lysine lactam is a precursor in the synthesis of antibiotics and neurokinin receptor antagonists.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism by which D-Lysine lactam exerts its effects involves its interaction with specific molecular targets. For instance, in the synthesis of antibiotics, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The lactam ring structure is crucial for its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Lysine lactam is unique due to its specific chiral configuration, which makes it particularly useful in the synthesis of enantiomerically pure compounds. This chiral specificity is essential in the development of pharmaceuticals where the biological activity is often dependent on the chirality of the molecule .

Properties

IUPAC Name

(3R)-3-aminoazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWUOGIPSRVRSJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331447
Record name (r)-3-aminoazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28957-33-7
Record name (r)-3-aminoazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28957-33-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

50 mmols of L-lysine hydrochloride 1 is neutralized with 50 mmols of NaOH and then 200 ml of ethanol is added. This mixture is heated to 200° C. for eight hours. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 47%.
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

30 mmols of L-lysine hydrochloride 1 is neutralized with 30 mmols of NaOH and then 270 mmols of Al2O3 is added, followed by the addition of 120 ml of 1-butanol. This mixture is heated to 117° C. and is refluxed for six hours. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 92%.
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
Al2O3
Quantity
270 mmol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

300 mmols of L-lysine hydrochloride 1 is neutralized with 300 mmols of NaOH and then 1.2 L of 1,2-propanediol is added. This mixture is heated to 187° C. and is refluxed for 2 hours after removing about the 10% of the solvent when the reaction is first brought to reflux. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 96%.
Quantity
300 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mmol
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-3-Aminoazepan-2-one
Reactant of Route 2
(r)-3-Aminoazepan-2-one
Reactant of Route 3
(r)-3-Aminoazepan-2-one
Reactant of Route 4
(r)-3-Aminoazepan-2-one
Reactant of Route 5
(r)-3-Aminoazepan-2-one
Reactant of Route 6
(r)-3-Aminoazepan-2-one

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